molecular formula C13H19NS B13250195 4-[(Benzylsulfanyl)methyl]piperidine

4-[(Benzylsulfanyl)methyl]piperidine

Cat. No.: B13250195
M. Wt: 221.36 g/mol
InChI Key: JNDOWEBIENEMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzylsulfanyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylsulfanyl group attached to the piperidine ring via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a benzylsulfanyl intermediate, which then reacts with piperidine to form the final product. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Benzylsulfanyl)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase receptors by binding to the catalytic site of the enzyme, thereby preventing the breakdown of acetylcholine. This interaction is facilitated by the benzylsulfanyl group, which enhances the binding affinity to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the sulfanyl group. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

    2-Benzylpiperidine: Another structural analog with different pharmacological properties.

    Benzylpiperazine: A piperazine derivative with stimulant effects.

Uniqueness

4-[(Benzylsulfanyl)methyl]piperidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)piperidine

InChI

InChI=1S/C13H19NS/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2

InChI Key

JNDOWEBIENEMCY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.